molecular formula C40H60NOPS B2775313 2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline CAS No. 299950-73-5

2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline

Cat. No. B2775313
CAS RN: 299950-73-5
M. Wt: 633.96
InChI Key: HUAGVMHVWHTGAK-UHFFFAOYSA-N
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Description

The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group . The presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups suggests that this compound may have unique properties compared to simple aniline .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an aniline core with various substituents. The “2,4,6-tritert-butyl” groups would likely add significant steric bulk to the molecule, potentially influencing its reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Electrochemical Properties

The electrochemical oxidation of anilines, including those with tert-butyl groups, leads to stable radical cations. Research has shown that the electro-oxidation of 2,6-di-tert-butyl-4-R-anilines in a reversible one-electron transfer generates stable radical cations, as investigated using electroanalytical techniques and examined through cyclic voltammetry and ESR spectroscopy (Speiser, Rieker, & Pons, 1983). These findings are crucial for understanding the electrochemical behavior of complex anilines in various chemical and industrial processes.

Chemical Synthesis and Modification

The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been explored for introducing hydroxy groups and N-iodophenylation of N-arylamides. This chemistry is relevant for the modification of aniline derivatives, including those with tert-butyl groups, offering pathways for structural diversification (Itoh et al., 2002).

Catalysis

Aniline derivatives, particularly those with bulky tert-butyl groups, are involved in catalytic processes. For instance, (pi-allyl)palladium complexes bearing sp2-hybridized phosphorus ligands have shown efficiency in catalyzing direct conversion of allylic alcohols, indicating the potential of such compounds in catalysis (Ozawa et al., 2002). These reactions proceed without the need for activating agents, showcasing the utility of these complexes in organic synthesis.

Material Science and Electroluminescence

Compounds related to the chemical structure of interest have been used in the development of emitting amorphous molecular materials for electroluminescence. A novel class of color-tunable emitting amorphous molecular materials demonstrates the potential for organic electroluminescent devices, indicating the relevance of such aniline derivatives in material science and technology applications (Doi et al., 2003).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The study of this compound could potentially provide interesting insights into the effects of steric bulk and electronic effects on the properties and reactivity of aniline derivatives .

properties

IUPAC Name

2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60NOPS/c1-26(2)30-21-32(27(3)4)37(33(22-30)28(5)6)43(44,42-25-29-19-17-16-18-20-29)41-36-34(39(10,11)12)23-31(38(7,8)9)24-35(36)40(13,14)15/h16-24,26-28H,25H2,1-15H3,(H,41,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGVMHVWHTGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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